molecular formula C21H22N2O5S B2647445 6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-13-6

6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2647445
CAS No.: 864926-13-6
M. Wt: 414.48
InChI Key: IAEDEEFISRIJHG-MDZDMXLPSA-N
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Description

6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound featuring a thieno[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester under acidic conditions.

    Introduction of the Cinnamamido Group: This step involves the amidation of the intermediate with cinnamic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Esterification: The final step includes esterification of the carboxylic acid groups with ethanol and methanol under acidic conditions to yield the ethyl and methyl esters, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cinnamamido group, potentially converting it to a more saturated amide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of saturated amides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic and amido groups. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-c]pyridine Derivatives: Compounds like 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3-carboxylate.

    Cinnamamido Derivatives: Compounds such as N-cinnamoyl-2-aminothiophene.

Uniqueness

The uniqueness of 6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not commonly found in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-3-28-21(26)23-12-11-15-16(13-23)29-19(18(15)20(25)27-2)22-17(24)10-9-14-7-5-4-6-8-14/h4-10H,3,11-13H2,1-2H3,(H,22,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEDEEFISRIJHG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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